2-(4-Methylphenyl)-3-oxopropanenitrile, also known by its IUPAC name, is a compound that features a nitrile functional group attached to a ketone. This compound is of interest in various fields, particularly in organic synthesis and medicinal chemistry. The molecular formula for 2-(4-Methylphenyl)-3-oxopropanenitrile is C12H11N, indicating the presence of carbon, hydrogen, and nitrogen atoms.
This compound can be synthesized through various chemical reactions involving starting materials that contain the requisite functional groups. It is not commonly found in nature but can be produced in laboratory settings.
2-(4-Methylphenyl)-3-oxopropanenitrile belongs to the class of organic compounds known as nitriles, which are characterized by the presence of a cyano group (-C≡N). It is also classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to the nitrile.
The synthesis of 2-(4-Methylphenyl)-3-oxopropanenitrile can be achieved through several methods:
The molecular structure of 2-(4-Methylphenyl)-3-oxopropanenitrile can be described as follows:
CC(C(=O)C#N)C1=CC=C(C=C1)C
.2-(4-Methylphenyl)-3-oxopropanenitrile can participate in various chemical reactions:
The mechanism of action for reactions involving 2-(4-Methylphenyl)-3-oxopropanenitrile can be understood through its functional groups:
2-(4-Methylphenyl)-3-oxopropanenitrile has several scientific uses:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: